

# Physicochemical characteristics of 3-Chloro-1-indan-5-yl-propan-1-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

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## An In-depth Technical Guide to 3-Chloro-1-indan-5-yl-propan-1-one

For Researchers, Scientists, and Drug Development Professionals

### Introduction

3-Chloro-1-indan-5-yl-propan-1-one is an organic compound that serves as a valuable intermediate in synthetic chemistry.<sup>[1][2]</sup> Its molecular structure, featuring an indane moiety linked to a chloropropanone chain, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a probable synthetic route, and analytical considerations for this compound, based on available data and established chemical principles.

### Physicochemical Characteristics

While specific experimental data for 3-Chloro-1-indan-5-yl-propan-1-one is not extensively documented in publicly available literature, its basic properties can be summarized. The compound is generally described as an off-white or yellow solid.<sup>[1][3]</sup>

Property	Value/Description	Source(s)
CAS Number	39105-39-0	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> ClO	[1]
Molecular Weight	208.68 g/mol	[1]
Physical State	Off-white to yellow solid	[1][3]
Synonyms	5-(3-chloropropionyl)indane, 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, 5-(β-Chloropropionyl)indan	[1]

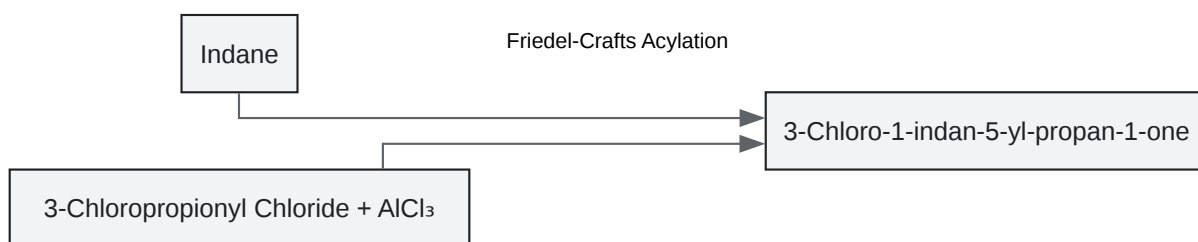
Note: Quantitative data such as melting point, boiling point, and solubility in various solvents are not readily available in the cited sources. Researchers should determine these properties experimentally.

## Synthesis and Experimental Protocols

The synthesis of 3-Chloro-1-indan-5-yl-propan-1-one is most likely achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of indane with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).

### Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 3-chloropropionyl chloride and the Lewis acid, attacks the electron-rich aromatic ring of indane.



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Caption: Proposed synthesis of 3-Chloro-1-indan-5-yl-propan-1-one.

## Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures. This protocol should be optimized and validated under appropriate laboratory safety conditions.

Materials:

- Indane
- 3-Chloropropionyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), aqueous solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
- **Formation of Acylium Ion:** Slowly add 3-chloropropionyl chloride to the stirred suspension.

- **Acylation:** To this mixture, add a solution of indane in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

**Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

## Analytical Characterization

Due to the lack of specific published spectral data, the following are predicted analytical characteristics based on the structure of 3-Chloro-1-indan-5-yl-propan-1-one.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- **<sup>1</sup>H NMR:** Expected signals would include aromatic protons on the indane ring, two triplets for the adjacent methylene groups of the indane five-membered ring, and two triplets for the methylene groups of the chloropropionyl chain.
- **<sup>13</sup>C NMR:** Expected signals would include those for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the indane and chloropropionyl moieties.

**Infrared (IR) Spectroscopy:**

- A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1680  $\text{cm}^{-1}$ .
- Aromatic C-H stretching and C=C stretching bands.
- Aliphatic C-H stretching bands.
- A C-Cl stretching band.

#### Mass Spectrometry (MS):

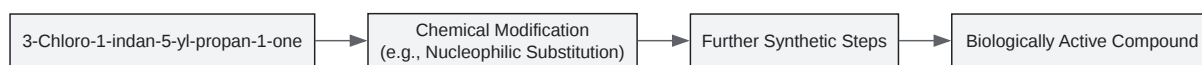
- The mass spectrum should show a molecular ion peak ( $M^+$ ) and an  $M+2$  peak with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.
- Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of the chloroethyl side chain.

## Applications in Drug Development

As a synthetic intermediate, 3-Chloro-1-indan-5-yl-propan-1-one holds potential in the synthesis of various pharmaceutical agents. The indane nucleus is a structural motif found in several biologically active compounds. The chloropropionyl chain provides a reactive handle for further molecular modifications, such as the introduction of amine or other nucleophilic groups, to build more complex and potentially therapeutic molecules. While specific examples of its direct use are not widely reported, its structural similarity to intermediates used in the synthesis of various active pharmaceutical ingredients (APIs) suggests its utility in drug discovery and development.

## Signaling Pathways and Biological Activity

There is currently no publicly available information on the biological activity of 3-Chloro-1-indan-5-yl-propan-1-one or its involvement in any specific signaling pathways. Its primary role is that of a building block for the synthesis of other compounds which may then be investigated for their biological effects.



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Caption: General workflow from intermediate to a potential drug candidate.

## Conclusion

3-Chloro-1-indan-5-yl-propan-1-one is a chemical intermediate with potential applications in organic synthesis, particularly for the development of new pharmaceutical compounds. While detailed experimental data on its physicochemical properties and biological activities are scarce, its synthesis can be reasonably approached through standard methods like Friedel-Crafts acylation. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the need for experimental determination of its specific characteristics.

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- To cite this document: BenchChem. [Physicochemical characteristics of 3-Chloro-1-indan-5-yl-propan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b017843#physicochemical-characteristics-of-3-chloro-1-indan-5-yl-propan-1-one\]](https://www.benchchem.com/product/b017843#physicochemical-characteristics-of-3-chloro-1-indan-5-yl-propan-1-one)

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